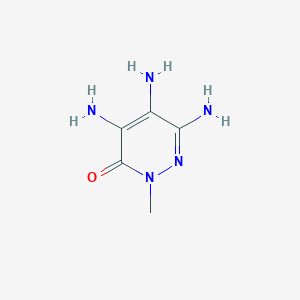
4,5,6-Triamino-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Triamino-2-methylpyridazin-3(2H)-one, also known as TAP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a derivative of pyridazine, which is a six-membered heterocyclic ring containing two nitrogen atoms and four carbon atoms. TAP has three amino groups attached to the pyridazine ring, making it a triamino compound.
Wirkmechanismus
The mechanism of action of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one varies depending on its application. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses by interfering with their viral DNA synthesis. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one inhibits the growth of weeds and fungi by disrupting their metabolic pathways, specifically by inhibiting the activity of the enzyme dihydrofolate reductase.
Biochemische Und Physiologische Effekte
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to have both biochemical and physiological effects. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to inhibit the growth of weeds and fungi. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. However, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have toxic effects on some organisms, such as fish and bacteria, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to be stable under a wide range of conditions, making it suitable for use in different experimental setups. However, the limitations of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its potential toxicity to some organisms and the need for further studies to determine its safety and efficacy in different applications.
Zukünftige Richtungen
There are several future directions for research on 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. In medicine, further studies are needed to determine the optimal dosage and administration of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one for different types of cancer and viral infections. In agriculture, further studies are needed to determine the efficacy and safety of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a herbicide and fungicide. In materials science, further studies are needed to explore the potential applications of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a fluorescent probe and as a precursor for the synthesis of other compounds. Overall, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has significant potential for various applications, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one involves the reaction of 2-methylpyridazine-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then oxidized to form 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. The yield of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of weeds and fungi by disrupting their metabolic pathways. In materials science, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
132635-22-4 |
|---|---|
Produktname |
4,5,6-Triamino-2-methylpyridazin-3(2H)-one |
Molekularformel |
C5H9N5O |
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
4,5,6-triamino-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H9N5O/c1-10-5(11)3(7)2(6)4(8)9-10/h6-7H2,1H3,(H2,8,9) |
InChI-Schlüssel |
OZCUNFVCMWOEDG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
Kanonische SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
Synonyme |
3(2H)-Pyridazinone, 4,5,6-triamino-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



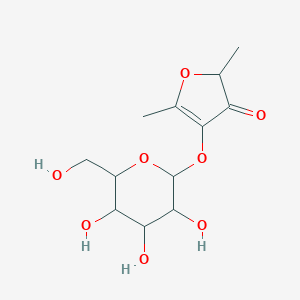
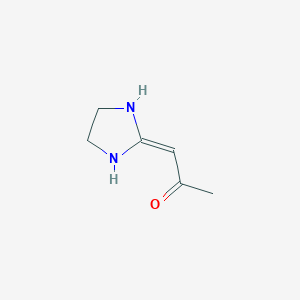
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)


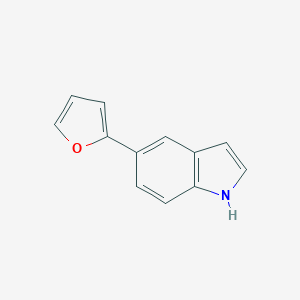

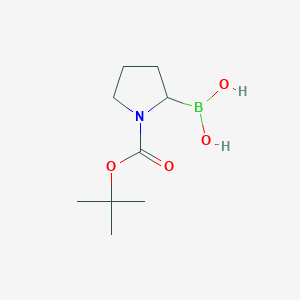
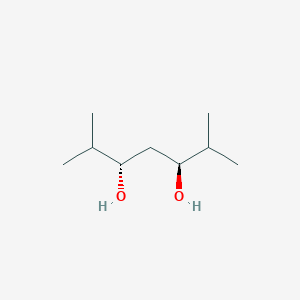
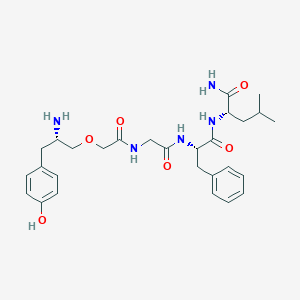
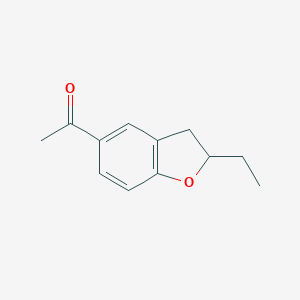

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
